

# commercial availability of 5-Chloro-2-isopropoxypyridine-3-boronic acid

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## Compound of Interest

**Compound Name:** 5-Chloro-2-isopropoxypyridine-3-boronic acid

**Cat. No.:** B595397

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## Technical Guide: 5-Chloro-2-isopropoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **5-Chloro-2-isopropoxypyridine-3-boronic acid**, a key building block in contemporary medicinal chemistry and organic synthesis. Boronic acids and their derivatives are crucial in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document details the commercial availability, plausible synthetic routes, predicted analytical data, and potential applications of **5-Chloro-2-isopropoxypyridine-3-boronic acid**, with a focus on its utility in drug discovery and development. The information is presented to be a valuable resource for researchers engaged in the design and synthesis of novel molecular entities.

## Commercial Availability

**5-Chloro-2-isopropoxypyridine-3-boronic acid** is available from commercial suppliers as a research chemical. Notably, it is listed in the catalog of major chemical providers.

Table 1: Commercial Supplier Information

Supplier	Catalog Number	Purity	Notes
Sigma-Aldrich	MFCD13195662	Not specified	Provided for early discovery research; buyer assumes responsibility to confirm identity and purity. <a href="#">[1]</a>

It is advisable for researchers to perform their own analytical characterization upon receipt to confirm the identity and purity of the material before use in sensitive applications.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Chloro-2-isopropoxypyridine-3-boronic acid** is provided below.

Table 2: Physicochemical Data

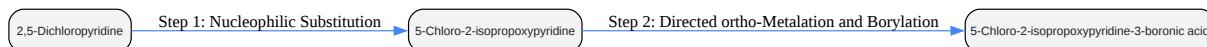
Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BCINO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	215.44 g/mol	<a href="#">[1]</a>
Appearance	Solid (predicted)	
SMILES	CC(C)OC1=NC=C(C=C1B(O)O)Cl	<a href="#">[1]</a>
InChI	1S/C8H11BCINO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5,12-13H,1-2H3	<a href="#">[1]</a>
InChIKey	NMVYPCNDMPTZQR-UHFFFAOYSA-N	<a href="#">[1]</a>

## Proposed Synthesis

While a specific literature preparation for **5-Chloro-2-isopropoxypyridine-3-boronic acid** is not readily available, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted pyridine boronic acids. A common strategy involves the ortho-lithiation of a substituted pyridine followed by borylation.

## Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2,5-dichloropyridine.



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Caption: Proposed two-step synthesis of **5-Chloro-2-isopropoxypyridine-3-boronic acid**.

## Experimental Protocols

This reaction involves the nucleophilic substitution of the chlorine atom at the 2-position of 2,5-dichloropyridine with isopropoxide.

### Materials:

- 2,5-Dichloropyridine
- Sodium isopropoxide (or sodium hydride and isopropanol)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Inert atmosphere (Argon or Nitrogen)

### Procedure:

- To a solution of sodium isopropoxide (1.2 equivalents) in anhydrous DMF, add 2,5-dichloropyridine (1.0 equivalent) at room temperature under an inert atmosphere.

- Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 5-Chloro-2-isopropoxypyridine.

This step involves a directed ortho-metallation of 5-Chloro-2-isopropoxypyridine followed by quenching with a borate ester.

#### Materials:

- 5-Chloro-2-isopropoxypyridine
- Strong base (e.g., n-Butyllithium or Lithium diisopropylamide - LDA)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate
- Aqueous acid (e.g., 1 M HCl)
- Inert atmosphere (Argon or Nitrogen)

#### Procedure:

- Dissolve 5-Chloro-2-isopropoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.
- Slowly add a solution of n-Butyllithium or LDA (1.1 equivalents) to the reaction mixture and stir for 1-2 hours at -78 °C to allow for complete lithiation.

- Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1 M HCl at 0 °C.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude boronic acid can be purified by recrystallization or precipitation.

## Analytical Characterization (Predicted Data)

In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the structure of **5-Chloro-2-isopropoxypyridine-3-boronic acid** and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.2	s	2H	B(OH) <sub>2</sub>
~8.05	d, $J \approx 2.5$ Hz	1H	H-6
~7.85	d, $J \approx 2.5$ Hz	1H	H-4
~4.8	sept, $J \approx 6.0$ Hz	1H	CH(CH <sub>3</sub> ) <sub>2</sub>
~1.3	d, $J \approx 6.0$ Hz	6H	CH(CH <sub>3</sub> ) <sub>2</sub>

Table 4: Predicted  $^{13}\text{C}$  NMR Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~162	C-2
~148	C-6
~140	C-4
~125 (broad)	C-3
~115	C-5
~70	$\text{CH}(\text{CH}_3)_2$
~22	$\text{CH}(\text{CH}_3)_2$

Note: The signal for the carbon attached to the boron (C-3) is expected to be broad due to the quadrupolar nature of the boron nucleus.

## Mass Spectrometry (MS)

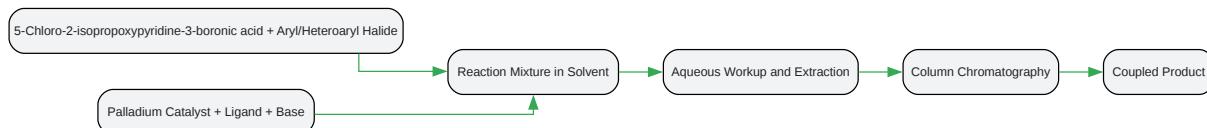
Table 5: Predicted Mass Spectrometry Data

Ionization Mode	Predicted m/z	Species
ESI+	216.05	$[\text{M}+\text{H}]^+$
ESI+	238.03	$[\text{M}+\text{Na}]^+$
ESI-	214.04	$[\text{M}-\text{H}]^-$

## Application in Suzuki-Miyaura Cross-Coupling

**5-Chloro-2-isopropoxypyridine-3-boronic acid** is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 5-chloro-2-isopropoxypyridin-3-yl moiety into a variety of organic molecules.

## General Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

## Example Experimental Protocol

Reaction: Coupling of **5-Chloro-2-isopropoxypyridine-3-boronic acid** with an Aryl Bromide.

Materials:

- **5-Chloro-2-isopropoxypyridine-3-boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 equivalents)
- Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a reaction vessel, add the aryl bromide (1.0 equivalent), **5-Chloro-2-isopropoxypyridine-3-boronic acid** (1.2 equivalents), base (2.0 equivalents), and palladium catalyst (2-5 mol%).
- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the layers and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

## Conclusion

**5-Chloro-2-isopropoxypyridine-3-boronic acid** is a valuable and commercially available building block for organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a robust framework based on established chemical principles for its synthesis, characterization, and application. The protocols and predicted data herein should serve as a useful starting point for researchers looking to incorporate this versatile reagent into their synthetic strategies. As with all research chemicals, independent verification of the compound's properties is strongly recommended.

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## References

- 1. researchgate.net [researchgate.net]
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